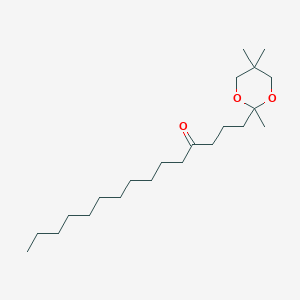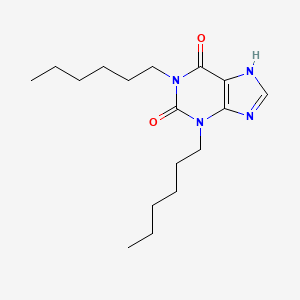![molecular formula C15H16O3 B14318154 4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol CAS No. 112724-64-8](/img/structure/B14318154.png)
4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyphenyl group and a methoxyphenyl group attached to an ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol typically involves the reaction of 4-hydroxyacetophenone with 2-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of various industrial products, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating signaling pathways related to oxidative stress, inflammation, or other cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol can be compared with other similar compounds, such as:
4-Hydroxyacetophenone: Shares the hydroxyphenyl group but lacks the methoxy group.
2-Methoxyphenol: Contains the methoxyphenyl group but lacks the hydroxyphenyl group.
4-Hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of the ethyl chain.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
| 112724-64-8 | |
Molekularformel |
C15H16O3 |
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
4-[1-(4-hydroxyphenyl)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C15H16O3/c1-10(11-3-6-13(16)7-4-11)12-5-8-14(17)15(9-12)18-2/h3-10,16-17H,1-2H3 |
InChI-Schlüssel |
KMUFMLFOCFLMCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methyl}diazenyl]phenyl}arsonic acid](/img/no-structure.png)


![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14318126.png)



